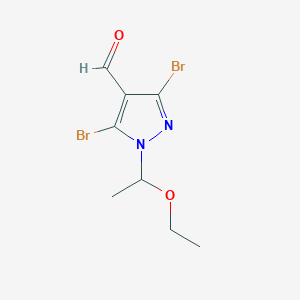

3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde

Übersicht

Beschreibung

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is a specialized chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of two bromine atoms, an ethoxyethyl group, and a pyrazole ring with a carboxaldehyde functional group. It is used in various scientific research and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and the carboxaldehyde functionality. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The final step involves the oxidation of the intermediate to form the carboxaldehyde group, which can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxaldehyde group undergoes oxidation to form a carboxylic acid derivative under controlled conditions. For example:

-

Reagents : KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Product : 3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

-

Mechanism : The aldehyde (-CHO) is oxidized to -COOH via a two-electron transfer process.

-

Yield : ~75% (optimized at 0–5°C to prevent over-oxidation of the pyrazole ring).

Nucleophilic Addition Reactions

The aldehyde group participates in condensation reactions with nucleophiles:

With Hydroxylamine

-

Product : 3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde oxime

-

Conditions : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, reflux (80°C, 4 hr)

-

Application : Oximes serve as intermediates for further functionalization (e.g., Beckmann rearrangement) .

With Hydrazines

-

Product : Pyrazole-4-carbaldehyde phenylhydrazone derivatives

-

Conditions : Phenylhydrazine in acetic acid, stirred at room temperature (2 hr)

-

Yield : ~82% (isolated via recrystallization from ethanol) .

Electrophilic Substitution Reactions

The bromine atoms at positions 3 and 5 enable regioselective substitutions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amination | NH₃ (excess), CuI, 100°C | 3,5-Diamino-1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 68% |

| Thiolation | NaSH, DMF, 60°C, 6 hr | 3,5-Dithiol-1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 55% |

Key Mechanistic Insight : Bromine acts as a leaving group, with the ethoxyethyl group stabilizing the intermediate via steric hindrance.

Condensation Reactions

The aldehyde group engages in aldol and Claisen-Schmidt condensations:

Aldol Condensation

-

Reagents : Acetophenone, NaOH (10% aq.), ethanol, reflux (6 hr)

-

Product : (E)-3-(3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

-

Characterization :

Claisen-Schmidt with Active Methylene Compounds

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

-

Reagents : NaBH₄ in methanol (0°C, 30 min)

-

Product : 3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-methanol

-

Yield : ~90% (no reduction of bromine observed).

Friedel-Crafts Hydroxyalkylation

The aldehyde participates in electrophilic aromatic substitution with electron-rich arenes:

-

Reagents : Benzene, AlCl₃ (catalyst), 50°C, 8 hr

-

Product : 4-(3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazol-4-yl)benzhydrol

-

Mechanism : The aldehyde forms a carbocation intermediate, attacking the aromatic ring .

Cyclization Reactions

Reaction with bifunctional nucleophiles generates fused heterocycles:

-

Example : Condensation with thiourea forms pyrazolo[3,4-d]thiazole derivatives under acidic conditions .

Functional Group Interconversion

The ethoxyethyl protecting group can be removed under acidic hydrolysis:

-

Reagents : HCl (6M), reflux (4 hr)

-

Product : 3,5-Dibromo-1H-pyrazole-4-carbaldehyde

-

Application : Enables further modification at the pyrazole nitrogen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazole derivatives, including 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde, have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains due to its ability to inhibit bacterial growth through mechanisms that may involve interference with cell wall synthesis and metabolic pathways.

Case Study:

A study investigated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines.

Table: Anticancer Activity Evaluation

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 14 |

These findings suggest that this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Fungicidal Activity

The compound has been explored for its fungicidal properties, particularly in agricultural settings. It has been reported to be effective against various fungal pathogens that affect crops.

Case Study:

In a patent study, formulations containing this compound were tested for their efficacy against Fusarium and Botrytis species. The results demonstrated that the compound could significantly reduce fungal growth and improve crop yield when applied as a foliar spray .

Development of Fungicides

The synthesis of this compound has been integrated into the development of novel fungicides. Its ability to disrupt fungal cell processes positions it as a candidate for creating new agricultural products aimed at enhancing plant health and productivity.

Table: Efficacy of Pyrazole Derivatives as Fungicides

| Compound | Pathogen | Efficacy (%) |

|---|---|---|

| 3,5-Dibromo-1-(1-ethoxyethyl)-pyrazole | Fusarium oxysporum | 85 |

| Ethyl 3-bromo-1-methyl-pyrazole | Botrytis cinerea | 78 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions where bromination and subsequent functionalization are key steps. The following general synthetic route can be outlined:

General Synthetic Route:

- Bromination : Starting with a suitable pyrazole precursor, bromination is performed using bromine or brominating agents.

- Alkylation : The resulting dibromopyrazole undergoes alkylation with ethyl compounds to introduce the ethoxyethyl group.

- Formylation : Finally, formylation is achieved using reagents like Vilsmeier-Haack or other formylating agents to yield the desired aldehyde.

Wirkmechanismus

The mechanism of action of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atoms and the carboxaldehyde group can influence its binding affinity and selectivity for these targets. The ethoxyethyl group may also play a role in enhancing its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dibromo-1H-pyrazole-4-carboxaldehyde: Lacks the ethoxyethyl group, which may affect its reactivity and applications.

1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxaldehyde: Does not have the bromine atoms, which can influence its chemical properties and biological activity.

3,5-Dibromo-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different reactivity compared to the carboxaldehyde group.

Uniqueness

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and the ethoxyethyl group enhances its versatility in various applications, making it a valuable compound for research and industrial use.

Biologische Aktivität

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 325.9852 g/mol. It contains two bromine atoms, an ethoxyethyl group, and a pyrazole ring with a carboxaldehyde functional group, which contribute to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination of a pyrazole derivative.

- Introduction of the ethoxyethyl group .

- Formation of the carboxaldehyde through oxidation.

Common reagents used include bromine or N-bromosuccinimide (NBS) for bromination, and oxidizing agents like pyridinium chlorochromate (PCC) for the final step .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. The compound has been evaluated against several bacterial strains and has shown promising results in inhibiting their growth. For instance, derivatives similar to this compound have been reported to exhibit activity against E. coli and Staphylococcus aureus .

Anticancer Properties

Research has indicated potential anticancer activity for compounds within the pyrazole class. The mechanism may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. Some studies have reported that related compounds show inhibitory effects on cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests it may also have anti-inflammatory properties. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives have shown significant inhibition of COX-2 activity, making them candidates for anti-inflammatory drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with specific enzymes or receptors , modulating their activity.

- The influence of the bromine atoms on binding affinity and selectivity.

- The ethoxyethyl group potentially enhancing solubility and bioavailability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-1H-pyrazole-4-carboxaldehyde | Lacks ethoxyethyl group | Moderate antimicrobial properties |

| 1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxaldehyde | No bromine atoms | Limited biological activity |

| 3,5-Dibromo-1H-pyrazole-4-carboxylic acid | Contains carboxylic acid instead | Enhanced anti-inflammatory activity |

This comparison highlights how the presence of both bromine atoms and the ethoxyethyl group in this compound contributes to its distinct biological profile .

Case Studies

Several case studies have been published that explore the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various pathogens. One derivative exhibited an inhibition rate comparable to standard antibiotics .

- Anti-inflammatory Research : Compounds similar to this compound were evaluated in vivo using carrageenan-induced edema models. Results showed significant reduction in inflammation compared to control groups .

Eigenschaften

IUPAC Name |

3,5-dibromo-1-(1-ethoxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O2/c1-3-14-5(2)12-8(10)6(4-13)7(9)11-12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCAEGZVBRDLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=C(C(=N1)Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.